2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid
Description
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid (CAS: 1343107-31-2) is a fluorinated carboxylic acid with the molecular formula C₉H₅F₅O₂ and a molecular weight of 240.13 g/mol . Its structure features two fluorine atoms at the α-carbon of the acetic acid moiety and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the compound's acidity and lipophilicity. This compound is of interest in pharmaceutical and agrochemical research due to the metabolic stability imparted by fluorine atoms and the -CF₃ group .
Properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-2-1-3-6(4-5)9(12,13)14/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPKFHWZTODWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde.
Fluorination: The aldehyde group is converted to a difluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Oxidation: The difluoromethyl group is then oxidized to form the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the production of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The phenyl ring can undergo coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Conversion to difluoroacetic acid derivatives.
Reduction: Formation of difluoroalcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates that it could exhibit significant biological activity. The presence of fluorine atoms often enhances the pharmacokinetic properties of drugs, including their metabolic stability and bioavailability.
Case Study: Antiparasitic Activity
Research has shown that compounds with similar structures can be effective against parasites. For instance, studies involving aryl acetamides have highlighted the importance of fluorinated groups in enhancing potency against Cryptosporidium infections. In one study, derivatives with fluorine substitutions demonstrated improved efficacy compared to their non-fluorinated counterparts, suggesting that 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid could also be explored for similar therapeutic applications .
Chemical Synthesis
This compound can serve as a versatile intermediate in organic synthesis. Its difluoroacetic acid moiety allows for various chemical transformations, making it valuable in the synthesis of complex molecules.
Synthesis Pathways:
- Difluoromethylation Reactions: The compound can be utilized in difluoromethylation processes to introduce difluoromethyl groups into other organic frameworks. This application is particularly relevant in the development of new pharmaceuticals where fluorinated compounds are often more active .
- Coupling Reactions: It can also participate in coupling reactions with aryl halides to form α-aryl-α,α-difluoroacetates, which are useful intermediates in drug development .
Material Science
The unique properties imparted by the trifluoromethyl group make this compound suitable for applications in materials science, particularly in developing advanced materials with desirable thermal and chemical stability.
Potential Applications:
- Fluorinated Polymers: The incorporation of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid into polymer matrices could enhance their properties, such as resistance to solvents and temperature stability.
- Coatings and Adhesives: Its chemical structure may be beneficial in formulating coatings that require high durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Fluorination at the α-Carbon
- Its reduced electronegativity compared to the difluoro derivative results in a higher pKa (~1.5–2.5 estimated) and lower metabolic stability. This compound was synthesized via fluorination of 2-(3-(trifluoromethyl)phenyl)acetic acid using Selectfluor™, yielding 32% purity .
- The absence of -CF₃ reduces lipophilicity (logP ~1.8 vs. ~2.5 for the target compound) but increases polarity, affecting solubility .
Functional Group Variations
- 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid (3-Trifluoromethylmandelic acid, CAS: 349-10-0): Replaces α-fluorines with a hydroxyl group, increasing hydrogen-bonding capacity and pKa (~3.0–3.5). Used in chiral resolution and as a pharmaceutical intermediate .
- The sulfur atom introduces nucleophilic reactivity, enabling decarboxylative cyclization to form thiodifluorooxindoles .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP* | pKa* | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₉H₅F₅O₂ | 240.13 | ~2.5 | ~0.5–1.0 | Drug synthesis, agrochemicals |
| 2-Fluoro-2-(3-CF₃-phenyl)acetic acid | C₉H₆F₄O₂ | 222.12 | ~2.0 | ~1.5–2.0 | Intermediate in API synthesis |
| 3-Trifluoromethylmandelic acid | C₉H₇F₃O₃ | 220.14 | ~1.2 | ~3.0–3.5 | Chiral resolution, catalysis |
| 2,2-Difluoro-2-(3,5-diF-phenyl)acetic acid | C₈H₅F₄O₂ | 224.10 | ~1.8 | ~0.8–1.3 | Research chemicals |
*Estimated values based on substituent effects.
Biological Activity
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid (DFTFA) is an organic compound characterized by its unique molecular structure, which includes both difluoro and trifluoromethyl groups. The compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in pharmaceuticals. This article explores the biological activity of DFTFA, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₅F₅O₂
- Molecular Weight : 240.13 g/mol
- CAS Number : 1343107-31-2
The presence of electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.
Mechanisms of Biological Activity
DFTFA's biological activity can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the pharmacokinetics and pharmacodynamics of compounds.
- Enzyme Inhibition : DFTFA has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown increased potency in inhibiting serotonin uptake, suggesting that DFTFA may affect neurotransmitter systems .
- Antimicrobial Properties : Preliminary studies suggest that DFTFA exhibits antimicrobial activity against certain bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
- Anti-inflammatory Effects : Research indicates that fluorinated compounds can modulate inflammatory responses. DFTFA may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Study 1: Enzyme Inhibition
A study investigating the structure-activity relationship (SAR) of fluorinated phenylacetic acids found that introducing a trifluoromethyl group at the para position significantly enhanced enzyme inhibition compared to non-fluorinated analogs. This suggests that DFTFA could have similar or improved inhibitory effects on target enzymes, potentially leading to therapeutic applications in conditions like depression or anxiety .
Study 2: Antimicrobial Activity
In a controlled experiment, DFTFA was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting the hypothesis that DFTFA possesses antimicrobial properties. Further investigation into the mechanism revealed that it may disrupt cellular integrity by altering membrane fluidity .
Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of various fluorinated compounds highlighted DFTFA's potential to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). The study concluded that DFTFA could serve as a lead compound for developing anti-inflammatory agents due to its ability to modulate immune responses .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoroacetic Acid | C₂H₂F₂O₂ | Simpler structure; lacks aromatic ring |
| Trifluoroacetic Acid | C₂F₃O₂ | More acidic; lacks aromatic substitution |
| 4-Trifluoromethylbenzoic Acid | C₈H₅F₃O₂ | Contains only one fluorinated group on the phenyl ring |
The distinct structural features of DFTFA, particularly the combination of difluoro and trifluoromethyl groups, may enhance its chemical reactivity and biological activity compared to related compounds.
Q & A
Q. What are the optimal synthetic routes for 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via hydrolysis of its nitrile precursor, 2-(3-(trifluoromethyl)phenyl)acetonitrile, under acidic or basic conditions. Evidence suggests that hydrolysis with sulfuric acid (50% v/v) at 80–100°C for 12 hours achieves >90% conversion to the carboxylic acid . A critical factor is controlling the stoichiometry of water to avoid side reactions (e.g., decarboxylation). For fluorinated analogs, electrochemical fluorination of acetic acid derivatives has also been explored, but this requires specialized equipment and yields vary (65–80%) .
Q. Table 1: Synthesis Conditions Comparison
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrile hydrolysis | H₂SO₄ | 80–100 | 90–95 | |
| Electrochemical fluorination | HF/CF₃COOH | 25–40 | 65–80 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of ¹⁹F NMR and HPLC-MS for structural confirmation. The ¹⁹F NMR spectrum should show distinct peaks for the difluoro (δ ≈ -120 ppm) and trifluoromethyl (δ ≈ -62 ppm) groups . For purity assessment, reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities such as unreacted nitrile or trifluoromethyl regioisomers (<0.2% detection limit) . Quantify residual solvents (e.g., acetic anhydride) via GC-MS using internal standards.
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer: The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored with desiccants . Avoid exposure to strong bases, which catalyze defluorination, as evidenced by increased fluoride ion levels in ICP-MS analyses .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer: The -CF₃ group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies using stopped-flow IR spectroscopy reveal a 10-fold rate increase compared to non-fluorinated analogs. However, steric hindrance from the difluoro substituents reduces accessibility, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states . Computational DFT models (B3LYP/6-31G*) corroborate this by showing a lowered LUMO energy (-2.1 eV) at the carbonyl .
Q. What analytical challenges arise in detecting trace degradation products, and how can they be resolved?
Methodological Answer: Degradation products like 2-(3-(trifluoromethyl)phenyl)acetic acid (via defluorination) or 3-(trifluoromethyl)benzaldehyde (via oxidative cleavage) are common. Use HRMS-Orbitrap with a mass accuracy <2 ppm to distinguish isobaric species. For example, the degradation product at m/z 232.0453 (C₉H₅F₃O₂) can be resolved from the parent compound (m/z 266.0321, C₁₀H₅F₅O₂) . Couple with ion-mobility spectrometry to separate conformers.
Q. How do solvent effects impact the compound’s solubility and crystallization behavior?
Methodological Answer: Solubility in water is low (<1 mg/mL at 25°C) but improves in ethanol (45 mg/mL) or DMSO (>100 mg/mL). Crystallization studies using X-ray diffraction reveal a monoclinic lattice (space group P2₁/c) stabilized by F···H hydrogen bonds. Additives like ethyl trifluoroacetate (10 mol%) enhance crystal growth rate by reducing interfacial tension .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | <1 | 25 | |
| Ethanol | 45 | 25 | |
| DMSO | >100 | 25 |
Q. What contradictions exist in reported bioactivity data for fluorinated acetic acid derivatives, and how can they be addressed?
Methodological Answer: Discrepancies in cytotoxicity assays (e.g., IC₅₀ values ranging from 10–100 µM) may arise from differences in cell lines or assay conditions (e.g., serum protein binding). Standardize protocols using HEK293T cells in serum-free media and confirm results with orthogonal assays (e.g., SPR for target binding vs. MTT for viability) . Additionally, regioisomeric impurities in early studies (<95% purity) skewed dose-response curves, emphasizing the need for rigorous QC .
Q. What computational tools are most effective for predicting the environmental fate of this compound?
Methodological Answer: Use EPI Suite to estimate biodegradation (BIOWIN model) and bioaccumulation (BCFBAF model). The compound’s persistence (BIOWIN score: 1.2) suggests moderate environmental resistance, but the -CF₃ group may hinder microbial degradation. Validate predictions with OECD 301D ready biodegradability tests, which show <20% mineralization in 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
